![molecular formula C21H21N5O B5552699 N-(1-咪唑[1,2-a]嘧啶-2-基丙基)-2,8-二甲基-4-喹啉甲酰胺](/img/structure/B5552699.png)

N-(1-咪唑[1,2-a]嘧啶-2-基丙基)-2,8-二甲基-4-喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide involves multi-component reactions and catalytic processes. For instance, the synthesis of pyrimido[4,5-b]quinoline derivatives can be achieved through a one-pot condensation process involving amino-uracils, aldehydes, and cyclic diketones, using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst, showcasing the potential methodologies for synthesizing complex quinoline derivatives (Mohammadi, Shirini, & Yahyazadeh, 2015).

Molecular Structure Analysis

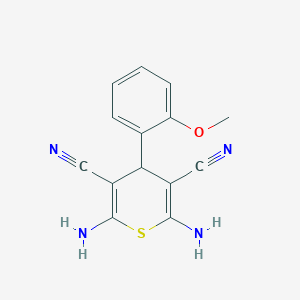

The molecular structure of such compounds is often characterized by heterocyclic frameworks that include imidazo[1,2-a]pyridine and quinoline moieties. These structures are known for their fluorescence properties and potential biological activities. For example, pyrido[2,1:2,3]imidazo[4,5-b]quinoline derivatives exhibit deep violet colors and high fluorescence, indicating the complex and intriguing molecular architecture of these compounds (Rahimizadeh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include oxidative cross-coupling and intramolecular cyclization, which are crucial for the formation of the fused quinoline structures. A notable method involves the use of iodine and dimethyl sulfoxide to promote these reactions, offering a simple and efficient pathway to synthesize quinoline fused imidazoquinolines (Kale et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and fluorescence, are often investigated to understand their potential applications better. For instance, pyridoimidazoquinoxalines show intense greenish-yellow fluorescence, highlighting the unique optical properties of these compounds which can be crucial for their applications in materials science and biological imaging (Tomoda, Saito, & Shiraishi, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the potential utility of these compounds. Techniques like domino protocols have been developed for synthesizing functionalized derivatives, showcasing the versatility and reactivity of the imidazoquinoline framework (Sheikhi-Mohammareh et al., 2023).

科学研究应用

DNA识别和基因表达控制

研究强调了聚酰胺的潜力,包括与N-(1-咪唑[1,2-a]嘧啶-2-基丙基)-2,8-二甲基-4-喹啉甲酰胺相关的化合物,以靶向DNA小沟中的特定DNA序列。这种能力允许控制基因表达,为治疗癌症等疾病提供了一条途径。通过将N-甲基咪唑并入结构中,天然存在的聚酰胺的合成类似物对富含G/C的序列表现出高特异性,提供了一种选择性基因表达调节的方法(Chavda等人,2010).

增强细胞摄取以用于治疗应用

已经探索了与N-(1-咪唑[1,2-a]嘧啶-2-基丙基)-2,8-二甲基-4-喹啉甲酰胺密切相关的Py-Im聚酰胺的结构修饰,以改善细胞摄取和核定位。此类增强对于这些化合物作为分子探针或治疗剂的实际应用至关重要。在这些聚酰胺的转折处引入芳基基团通过促进更大的核摄取显着增加了它们的生物效应,为更有效的药物递送系统提供了见解(Meier等人,2012).

抗结核剂的开发

已经合成了一系列与N-(1-咪唑[1,2-a]嘧啶-2-基丙基)-2,8-二甲基-4-喹啉甲酰胺具有结构框架的咪唑[1,2-a]吡啶甲酰胺,并将其鉴定为有效的新型抗结核剂。这些化合物对药物敏感和多药耐药的结核分枝杆菌菌株表现出优异的体外活性,突出了它们在抗结核治疗中的潜力(Wu等人,2016).

合成和抗菌活性

对源自类似于N-(1-咪唑[1,2-a]嘧啶-2-基丙基)-2,8-二甲基-4-喹啉甲酰胺的结构的季铵盐的研究产生了具有显着抗菌活性的化合物。这些发现表明基于喹啉和咪唑[1,2-a]嘧啶骨架开发新型抗菌剂的潜力,这对于未来对抗微生物耐药性的研究很有希望(Elenich等人,2019).

催化和绿色化学

利用N-稠合的咪唑-喹啉共轭物,研究开发了在无溶剂条件下合成各种衍生物的绿色且有效的方法。这些方法利用了新型化合物的催化量,证明了N-(1-咪唑[1,2-a]嘧啶-2-基丙基)-2,8-二甲基-4-喹啉甲酰胺相关结构在促进可持续化学合成中的作用,在制药和材料科学中具有潜在应用(Mouradzadegun等人,2015).

未来方向

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future direction of research on “N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide” could be in the development of new chemosynthetic strategies and drug development .

属性

IUPAC Name |

N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-4-17(18-12-26-10-6-9-22-21(26)25-18)24-20(27)16-11-14(3)23-19-13(2)7-5-8-15(16)19/h5-12,17H,4H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZELWPHFZAXMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN2C=CC=NC2=N1)NC(=O)C3=CC(=NC4=C(C=CC=C34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)